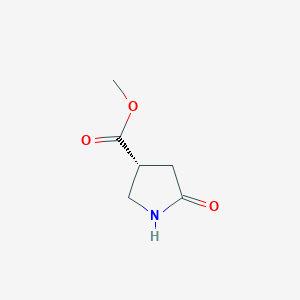

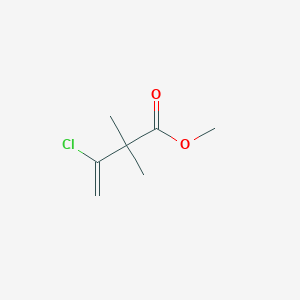

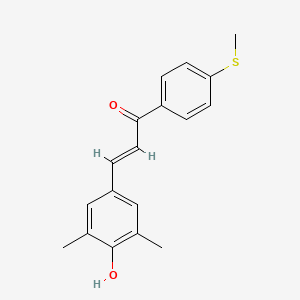

![molecular formula C9H9F3O2 B1416644 (1S)-1-[4-(三氟甲氧基)苯基]乙醇 CAS No. 1108723-47-2](/img/structure/B1416644.png)

(1S)-1-[4-(三氟甲氧基)苯基]乙醇

描述

“(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol” is an organic compound that contains a trifluoromethoxy group (-OCF3), which is attached to a phenyl ring. The phenyl ring is further connected to an ethan-1-ol group. The (1S) indicates the stereochemistry of the compound, meaning it has one stereocenter and its configuration is ‘S’ (from the Latin sinister, meaning left).

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the attachment of the ethan-1-ol group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with a trifluoromethoxy group at the para position (opposite to the ethan-1-ol group). The ‘S’ configuration at the stereocenter would affect the 3D structure of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would largely depend on the functional groups present. The trifluoromethoxy group is generally considered stable and unreactive due to the strong carbon-fluorine bonds. The phenyl ring could potentially undergo electrophilic aromatic substitution reactions. The hydroxyl group (-OH) of the ethan-1-ol part could be involved in reactions such as esterification or oxidation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethoxy group could increase the compound’s stability and volatility due to the strong carbon-fluorine bonds. The hydroxyl group would likely make the compound capable of forming hydrogen bonds, influencing its solubility in different solvents.科学研究应用

1. 酶催化分辨和动力学研究

化合物(1S)-1-[4-(三氟甲氧基)苯基]乙醇在酶催化分辨和动力学研究领域起着重要作用。例如,清水等人(1996)展示了该化合物在通过脂肪酶介导的动力学分辨中实现高对映纯度的应用。这一过程对于生产类似1,1,1-三氟-2,3-环氧丙烷这样在各种化学反应和合成过程中具有重要应用的化合物至关重要(Shimizu, Sugiyama, & Fujisawa, 1996)。

2. 化学合成和结构分析

该化合物在化学合成和结构分析中也起着重要作用。例如,郭宝国(2012)在抗骨质疏松药物的关键中间体合成中使用了类似结构。这突显了该化合物在合成药物中间体方面的重要性,为开发新的治疗剂提供了途径(Guo, 2012)。

3. 晶体学和分子相互作用

比卡斯等人(2019)对一个结构相关的化合物进行了研究,重点关注其晶体结构和分子间相互作用。这项研究对于理解该化合物的物理性质以及在材料科学中的潜在应用至关重要,例如在设计新型晶体结构和材料方面(Bikas, Emami, & Kozakiewicz, 2019)。

4. 液晶和介晶应用

Kula等人(2010)的研究探讨了使用相关结构片段合成新的手性液晶介晶体。这项研究在液晶和光电子学领域具有重要意义,这些介晶体可以用于开发先进的显示技术和光学材料(Kula, Spadlo, Żurowska, & Dabrowski, 2010)。

安全和危害

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety measures.

未来方向

The study and application of fluorinated organic compounds is a growing field in chemistry due to their unique properties. This particular compound could potentially be of interest in areas such as medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties and reactivity.

Please note that this is a general analysis based on the structure of the compound. For a comprehensive analysis, specific experimental data and literature would be necessary. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a chemistry professional or refer to relevant scientific literature.

属性

IUPAC Name |

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFESEZYNEIOJHS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

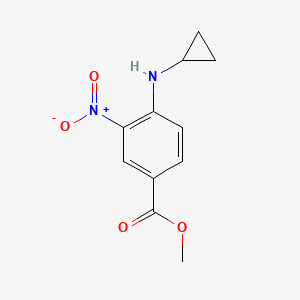

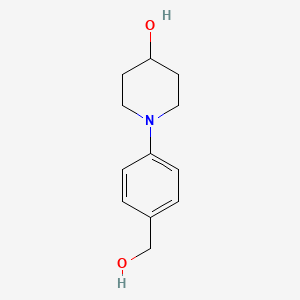

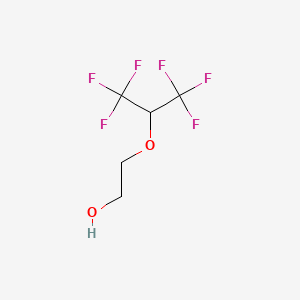

![Dimethyl 5-([3-(4-nitrophenyl)-3-oxopropanoyl]amino)isophthalate](/img/structure/B1416567.png)

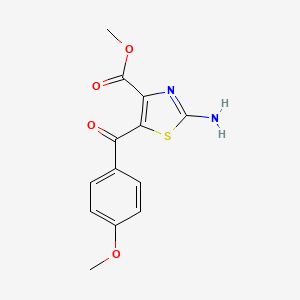

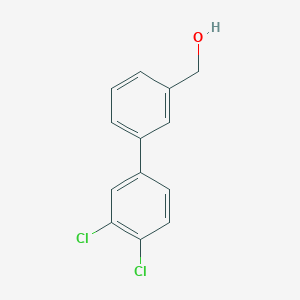

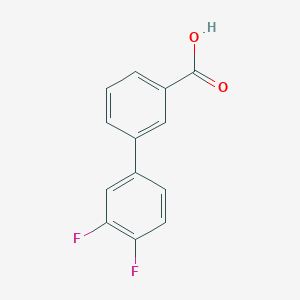

![2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1416568.png)

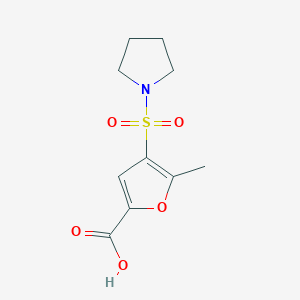

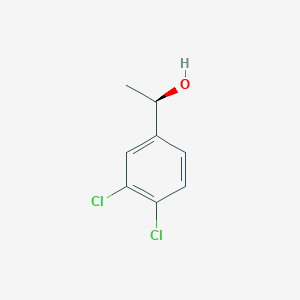

![2-[1-(2-{4-[1-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-1-methyl-ethyl]-phenyl}-ethyl)-piperidin-4-yl]-1-(2-ethoxy-ethyl)-1H-benzoimidazole](/img/structure/B1416577.png)